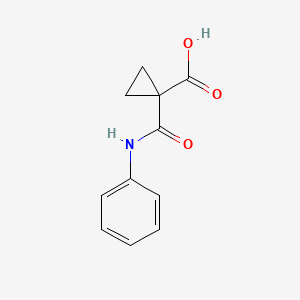

1-(Phenylcarbamoyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-9(11(6-7-11)10(14)15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXROTVXLGAFGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid

Abstract

This technical guide provides a detailed exploration of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid, a pivotal building block in contemporary medicinal chemistry. Valued for the conformational rigidity imparted by its cyclopropane core, this molecule serves as a key intermediate in the synthesis of complex pharmaceutical agents, notably as a precursor and known impurity in the production of the multi-kinase inhibitor, Cabozantinib.[1][2] This document offers an in-depth, field-proven protocol for its synthesis, a thorough guide to its analytical characterization, and insights into its broader applications. The content is tailored for researchers, chemists, and professionals in drug development, emphasizing the causal relationships behind experimental procedures to ensure both reproducibility and a deeper mechanistic understanding.

Introduction: Strategic Importance in Drug Discovery

This compound is a bifunctional organic compound featuring a cyclopropane-1,1-dicarboxamide scaffold. Its structure is distinguished by three key components:

-

A carboxylic acid group , providing a handle for further chemical modification and influencing solubility.

-

A phenyl-amide (carbamoyl) linkage , which can participate in crucial hydrogen bonding interactions with biological targets.

-

A cyclopropane ring , which introduces a high degree of conformational constraint. This rigidity is a highly desirable trait in drug design, as it can lock a molecule into a bioactive conformation, thereby enhancing binding affinity to target proteins and improving metabolic stability.[3]

The confluence of these features makes the molecule a valuable synthon for constructing sophisticated therapeutic agents.[4] Its potential antitumor activity has also been noted, with studies suggesting it may interact with DNA's minor groove, thereby disrupting replication or transcription processes.[5] This guide focuses on a robust and accessible synthetic pathway and the definitive analytical methods required to validate its structure and purity.

Synthesis Pathway: A Rational Approach

The synthesis of this compound is most efficiently achieved from cyclopropane-1,1-dicarboxylic acid. The selected pathway involves the selective mono-amidation of the diacid, a process that is both direct and high-yielding. The core strategy hinges on the reaction between an amine (aniline) and an activated carboxylic acid derivative, in this case, a cyclic anhydride, which serves as a stable and reactive intermediate.

Mechanistic Rationale

The chosen method proceeds in two logical steps: the formation of cyclopropane-1,1-dicarboxylic anhydride, followed by a nucleophilic ring-opening reaction with aniline.

-

Anhydride Formation: Cyclopropane-1,1-dicarboxylic acid is treated with a dehydrating agent, such as acetic anhydride or thionyl chloride, to form the cyclic anhydride. This step converts one of the hydroxyl groups into a better leaving group, effectively "activating" the carboxyl center for nucleophilic attack.

-

Nucleophilic Acyl Substitution: Aniline, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the anhydride. This opens the ring and forms a tetrahedral intermediate, which subsequently collapses to yield the final product: a molecule containing both a carboxylic acid and an amide functional group. This reaction is regioselective by nature, as the starting material is symmetrical.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from the starting diacid to the final product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

Cyclopropane-1,1-dicarboxylic acid (CAS 598-10-7)[6]

-

Acetic Anhydride

-

Aniline (CAS 62-53-3)

-

Toluene

-

Hydrochloric Acid (1M)

-

Deionized Water

-

Anhydrous Sodium Sulfate

Procedure:

Part A: Synthesis of Cyclopropane-1,1-dicarboxylic anhydride

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclopropane-1,1-dicarboxylic acid (13.0 g, 0.1 mol) and acetic anhydride (20 mL, ~0.21 mol).

-

Heat the mixture to reflux (approximately 140°C) with continuous stirring for 2-3 hours. The solid diacid will gradually dissolve.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator. The resulting crude oil or semi-solid is cyclopropane-1,1-dicarboxylic anhydride and can be used directly in the next step without further purification.

Part B: Synthesis of this compound

-

Dissolve the crude anhydride from Part A in 50 mL of dry toluene in a 250 mL round-bottom flask.

-

In a separate beaker, dissolve aniline (9.3 g, 0.1 mol) in 20 mL of dry toluene.

-

Slowly add the aniline solution to the stirred anhydride solution at room temperature over 15-20 minutes. An exothermic reaction may be observed, and a precipitate may form.

-

Stir the reaction mixture at room temperature for an additional 4-6 hours to ensure the reaction goes to completion.

-

Cool the mixture in an ice bath. The product will precipitate out of the solution.

-

Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of cold toluene to remove any unreacted starting materials.

-

To purify, resuspend the crude solid in 100 mL of deionized water and acidify to pH 2-3 with 1M HCl to ensure the carboxylic acid is fully protonated.

-

Filter the purified solid, wash thoroughly with cold deionized water until the washings are neutral, and dry the final product under vacuum at 50-60°C.

Expected Yield: 75-85% of a white to off-white solid.[2]

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][5] |

| Molecular Weight | 205.21 g/mol | [1][5] |

| Appearance | White to off-white powder/crystal | [2][4] |

| Melting Point | 173-177 °C (for analogous fluoro-derivative) | [4] |

Spectroscopic Data

The unique structural features of the molecule give rise to a distinct spectroscopic fingerprint.

| Technique | Expected Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | ~10-12 ppm (s, broad, 1H): -COOH proton.[7]~8-9 ppm (s, 1H): -NH amide proton.~7.0-7.6 ppm (m, 5H): Phenyl ring protons.~1.5-1.8 ppm (m, 4H): Cyclopropane CH₂ protons.[8] | The acidic proton is highly deshielded and often broad. Amide protons are also downfield. The four cyclopropane protons are chemically equivalent in pairs and will appear as complex multiplets due to geminal and vicinal coupling. |

| ¹³C NMR | ~170-180 ppm: Carboxylic acid carbon (-COOH).[7]~165-175 ppm: Amide carbonyl carbon (-CONH-).~120-140 ppm: Phenyl ring carbons.~30-40 ppm: Quaternary cyclopropane carbon.~15-25 ppm: CH₂ cyclopropane carbons. | Carbonyl carbons are significantly downfield. The quaternary carbon of the cyclopropane ring is also characteristic. |

| IR (cm⁻¹) | 3500-2500 (very broad): O-H stretch from H-bonded COOH.[7]~3300 (sharp/medium): N-H stretch from amide.~1710 (strong): C=O stretch from carboxylic acid.~1660 (strong): C=O stretch (Amide I band).~1540 (medium): N-H bend (Amide II band). | The extremely broad O-H band is a hallmark of a carboxylic acid dimer. The two distinct carbonyl peaks and the N-H stretch are definitive for the molecule's structure. |

| Mass Spec (MS) | [M+H]⁺ = 206.0761 (for ESI) | Confirms the molecular weight of the compound. |

Applications and Concluding Remarks

This compound is more than a synthetic intermediate; it is an enabling tool for drug discovery. Its primary application lies in serving as a crucial building block for synthesizing complex active pharmaceutical ingredients (APIs).[2] The rigid cyclopropane scaffold is a well-established motif for enhancing the pharmacological properties of drug candidates, including potency and metabolic stability.[3]

This guide provides a validated and reliable framework for the synthesis and characterization of this important molecule. By understanding the rationale behind each experimental step and analytical signal, researchers can confidently produce and verify this compound, accelerating the development of next-generation therapeutics.

References

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. Available at: [Link]

-

Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. Available at: [Link]

-

1-(Phenylcarbamoyl)cyclopropane-1-carboxylic Acid. Pharmaffiliates. Available at: [Link]

-

Spectroscopy of Carboxylic Acids. Oregon State University. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [cymitquimica.com]

- 6. 1,1-环丙烷二羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 8. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]

Physicochemical properties of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid

Introduction

This compound (CAS No: 145591-80-6) is a molecule of significant interest within the pharmaceutical landscape, primarily recognized as a critical impurity and synthetic intermediate of Cabozantinib, a potent multi-kinase inhibitor used in oncology.[1][2] The precise characterization of its physicochemical properties is paramount for ensuring the purity, stability, and efficacy of the final active pharmaceutical ingredient (API). Beyond its role in quality control, this compound belongs to the broader class of cyclopropane derivatives, which are known to possess a wide array of biological activities, including antitumor and anti-inflammatory properties.[3][4]

This guide provides a comprehensive analysis of the structural, chemical, and physical properties of this compound. We will delve into its molecular characteristics, predictive computational data, relevant synthetic pathways, and detailed experimental protocols for determining its core physicochemical parameters. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective handling, analysis, and application.

Molecular Structure and Computational Profile

The structure of this compound incorporates a rigid cyclopropane ring, a carboxylic acid group, and a phenyl-substituted amide (carbamoyl) linkage. This unique combination of functional groups dictates its chemical behavior and physical properties.

Caption: 2D structure of this compound.

A summary of its key computational properties, which serve as valuable predictors for its behavior in biological systems, is presented below.

| Property | Value | Significance in Drug Development | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | Defines the elemental composition and exact mass. | [1][5] |

| Molecular Weight | 205.21 g/mol | Impacts diffusion rates and molar concentration calculations. | [1][5] |

| LogP (Octanol/Water) | 1.4899 | Predicts lipophilicity; a value in this range suggests a balance between aqueous solubility and membrane permeability. | [1] |

| TPSA | 66.4 Ų | Topological Polar Surface Area; correlates with passive molecular transport through membranes. Values < 140 Ų are generally favorable for oral bioavailability. | [1] |

| H-Bond Donors | 2 | The -OH of the carboxylic acid and the -NH of the amide can donate hydrogen bonds, influencing solubility and receptor binding. | [1] |

| H-Bond Acceptors | 2 | The carbonyl oxygens of the acid and amide can accept hydrogen bonds, contributing to interactions with biological targets and water. | [1] |

| Rotatable Bonds | 3 | Indicates molecular flexibility, which can affect binding affinity and conformational entropy. | [1] |

Synthesis and Characterization

While multiple synthetic routes to cyclopropane carboxamides exist, a common and effective strategy involves a multi-step process starting from a cyclopropane-1,1-dicarboxylate precursor. The following pathway is representative of the methods used to produce high-purity this compound and its analogs.[6]

Caption: Representative synthetic workflow for the target compound.

Experimental Protocol: Representative Synthesis

This protocol is adapted from established methods for structurally similar compounds.[6]

-

Selective Mono-Hydrolysis:

-

Step: Dissolve diethyl cyclopropane-1,1-dicarboxylate in a suitable solvent like methanol. Cool the mixture to 0-5°C.

-

Action: Slowly add one molar equivalent of aqueous sodium hydroxide (NaOH) while maintaining the low temperature. Allow the reaction to warm to room temperature and stir for several hours.

-

Causality: Using one equivalent of base under controlled temperatures selectively hydrolyzes one of the two ester groups to a carboxylate salt, minimizing the formation of the dicarboxylic acid.

-

-

Formation of the Acid Chloride:

-

Step: After workup and isolation of the mono-acid, dissolve it in an inert solvent (e.g., dichloromethane).

-

Action: Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, and stir at room temperature until gas evolution ceases.

-

Causality: The carboxylic acid is converted into a highly reactive acid chloride intermediate, which is an excellent electrophile for the subsequent amidation step.

-

-

Amide Bond Formation:

-

Step: In a separate vessel, dissolve aniline and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a suitable solvent system (e.g., tetrahydrofuran/water).

-

Action: Slowly add the previously prepared acid chloride solution to the aniline mixture at room temperature and stir for several hours.

-

Causality: The nucleophilic nitrogen of aniline attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride and forming the stable amide bond. The base neutralizes the HCl byproduct.

-

-

Final Ester Hydrolysis:

-

Step: Isolate the resulting ester, ethyl 1-(phenylcarbamoyl)cyclopropanecarboxylate.

-

Action: Dissolve the ester in a solvent mixture and add an excess of aqueous NaOH. Heat the mixture gently (e.g., 40-50°C) for several hours to drive the hydrolysis.

-

Causality: The remaining ester group is hydrolyzed to the carboxylate salt under basic conditions.

-

-

Acidification and Isolation:

-

Step: Cool the reaction mixture to 0-5°C.

-

Action: Carefully acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl), until the pH is strongly acidic (pH < 2).

-

Causality: Protonation of the carboxylate salt causes the final product, this compound, to precipitate out of the aqueous solution as a solid, which can then be collected by filtration, washed, and dried.

-

Core Physicochemical Properties

The interplay of the functional groups defines the compound's key physicochemical properties, which are summarized below.

| Property | Predicted/Reported Value | Experimental Method | Rationale and Significance |

| Acidity (pKa) | ~4.0 - 4.5 (Predicted) | Potentiometric Titration | The carboxylic acid group is the primary acidic center. Its pKa is expected to be slightly lower (more acidic) than that of simple alkanoic acids due to the electron-withdrawing nature of the adjacent amide and phenyl ring.[7][8] pKa is critical for predicting ionization state, solubility at different pH values, and formulation strategies. |

| Lipophilicity (LogP) | 1.4899 (Computational) | Shake-Flask Method | This value indicates moderate lipophilicity, essential for balancing aqueous solubility for formulation with the ability to cross lipid cell membranes to reach biological targets. |

| Melting Point | >170 °C (Predicted) | Capillary Melting Point Apparatus | A high melting point is anticipated, analogous to similar structures (e.g., the fluoro-analog melts at 173-177°C).[7][9] This is due to strong intermolecular hydrogen bonding afforded by the carboxylic acid and amide groups, leading to a stable crystal lattice. |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO) and aqueous bases. | Thermodynamic Shake-Flask Solubility Assay | The molecule has both polar (acid, amide) and non-polar (phenyl, cyclopropane) regions. Solubility in aqueous media is highly pH-dependent; it will be significantly more soluble at pH values above its pKa where the carboxylic acid is deprotonated. |

| Crystal Structure | Crystalline Solid | Single-Crystal X-ray Diffraction | The compound is a white to off-white solid.[2] Its crystal structure has been determined, confirming strong intermolecular hydrogen bonding interactions which dictate its physical properties like melting point and dissolution rate.[5] Understanding polymorphism is vital as different crystal forms can have different stabilities and bioavailabilities. |

Protocol: Experimental LogP Determination (Shake-Flask Method)

This is the gold-standard method for experimentally determining the octanol-water partition coefficient.

Caption: Workflow for LogP determination via the Shake-Flask method.

-

System Preparation: Prepare n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) by mutually saturating them. This is achieved by mixing the two phases, shaking vigorously, and allowing them to separate overnight. This pre-saturation prevents volume changes during the experiment.

-

Standard Curve: Prepare a series of standards of the compound in the aqueous phase and generate a calibration curve using a validated HPLC-UV method.

-

Partitioning: Accurately weigh the compound and dissolve it in the aqueous phase to a known concentration. Add a precise volume of this solution to a precise volume of the saturated n-octanol.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the sample to achieve a clean separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from the aqueous phase. Analyze its concentration using the pre-established HPLC-UV method.

-

Calculation: The concentration in the octanol phase is determined by mass balance (initial concentration minus final aqueous concentration). The LogP is then calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Context and Significance

The primary relevance of this compound in the pharmaceutical industry is its status as a process-related impurity in the manufacturing of Cabozantinib.[1] Its synthesis and properties must be well-understood to control its levels in the final drug product, as required by regulatory agencies.

Beyond this, the molecule itself has been noted for potential antitumor activity and may interact with DNA by binding to the minor groove.[5] This is consistent with the broader pharmacological profile of compounds containing the cyclopropane moiety, a structural motif present in numerous natural and synthetic compounds with diverse biological activities, including enzyme inhibition and antiviral effects.[4] The rigid, strained three-membered ring of the cyclopropane group often imparts unique conformational constraints and metabolic stability, making it a valuable building block in medicinal chemistry.

Conclusion

This compound is more than a mere impurity; it is a well-defined chemical entity with a distinct set of physicochemical properties governed by its unique molecular architecture. Its moderate lipophilicity, acidic nature, and capacity for strong hydrogen bonding are key determinants of its behavior. A thorough understanding of these properties, grounded in both computational prediction and rigorous experimental validation, is essential for its control as an impurity and for exploring the potential of the broader class of cyclopropane carboxamides in drug discovery. The protocols and data presented in this guide provide a robust framework for scientists engaged in the development, manufacturing, and analysis of pharmaceuticals where this compound is of relevance.

References

-

CAS#:849217-48-7 | 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid. Chemsrc. [Link]

-

1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530. PubChem. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health (NIH). [Link]

-

1-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 80206. PubChem, National Institutes of Health (NIH). [Link]

-

1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | C11H10FNO3 | CID 57470861. PubChem. [Link]

-

Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. [Link]

-

This compound | C11H11NO3 | CID 19096871. PubChem. [Link]

-

Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Cheméo. [Link]

-

CAS No : 145591-80-6 | Product Name : 1-(Phenylcarbamoyl)cyclopropane-1-carboxylic Acid. Pharmaffiliates. [Link]

-

CAS No : 849217-48-7 | Product Name : 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid. Pharmaffiliates. [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

-

Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

-

Cyclopropane carboxylic acid. Wikipedia. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [cymitquimica.com]

- 6. tdcommons.org [tdcommons.org]

- 7. Buy 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [smolecule.com]

- 8. 1-Phenyl-1-cyclopropanecarboxylic acid(6120-95-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid, a molecule of significant interest in medicinal chemistry and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's molecular characteristics, outlines a robust synthetic pathway with detailed experimental protocols, and discusses its relevance as a key intermediate in the synthesis of targeted therapeutics.

Introduction and Core Molecular Attributes

This compound is a derivative of cyclopropanecarboxylic acid featuring a phenylcarbamoyl substituent. This structural arrangement confers a unique three-dimensional geometry and chemical reactivity profile, making it a valuable building block in organic synthesis. Its rigid cyclopropane core is a common motif in medicinal chemistry, often used to explore conformational space and improve metabolic stability in drug candidates.

The compound is recognized as an impurity and a key intermediate in the synthesis of multi-kinase inhibitors, such as Cabozantinib, underscoring its importance in pharmaceutical process development and quality control.[1][2]

Molecular Formula and Structure

The fundamental identity of this compound is defined by its molecular formula and the spatial arrangement of its constituent atoms.

Molecular Formula: C₁₁H₁₁NO₃[1][3]

The molecular structure consists of a central cyclopropane ring geminally substituted with a carboxylic acid group and a phenylcarbamoyl group.

Caption: 2D structure of this compound.

Physicochemical and Identification Properties

A summary of the key identifiers and physicochemical properties of this compound is provided in the table below. These data are essential for its unambiguous identification, handling, and application in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | 1-[(Phenylamino)carbonyl]cyclopropanecarboxylic acid | [2] |

| CAS Number | 145591-80-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][3] |

| Molecular Weight | 205.21 g/mol | [1][3] |

| Appearance | White to Off-White Solid | [2] |

| Storage Conditions | Sealed in dry, room temperature; 2-8°C Refrigerator | [2][3] |

| SMILES String | O=C(O)C1(CC1)C(=O)NC2=CC=CC=C2 | [1][3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through a logical, multi-step sequence. While direct synthesis routes for this specific molecule are not extensively published, a robust pathway can be designed based on established methods for analogous structures, such as its fluorinated counterpart, which is a known intermediate in pharmaceutical manufacturing.[4] The proposed workflow involves the formation of the cyclopropane ring, followed by amidation and subsequent hydrolysis.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a validated, step-by-step methodology derived from analogous syntheses.[4][5] The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.

Step 1: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate

-

Rationale: This step establishes the core cyclopropane ring structure. The reaction is a classic malonic ester synthesis variant, where the enolate of diethyl malonate acts as a nucleophile, and 1,2-dibromoethane serves as a C2 electrophile in a tandem alkylation-cyclization.

-

Protocol:

-

Prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂).

-

To the cooled (0 °C) sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise. Allow the mixture to stir for 30 minutes to ensure complete enolate formation.

-

Add 1,2-dibromoethane (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield diethyl cyclopropane-1,1-dicarboxylate as a colorless oil.

-

Step 2: Synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid

-

Rationale: Selective mono-hydrolysis of the diester is required to generate a carboxylic acid functional group for the subsequent amidation. Using one equivalent of a strong base at a controlled temperature favors the saponification of a single ester group.

-

Protocol:

-

Dissolve diethyl cyclopropane-1,1-dicarboxylate (1.0 eq) in a mixture of ethanol and water.

-

Cool the solution to 0-5 °C and add a solution of sodium hydroxide (1.0 eq) in water dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl.

-

Extract the product into ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the mono-acid product.

-

Step 3: Synthesis of Ethyl 1-(phenylcarbamoyl)cyclopropanecarboxylate

-

Rationale: This step forms the critical amide bond. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. This intermediate readily reacts with aniline to form the desired amide. A non-nucleophilic base is used to scavenge the HCl generated during the reaction.

-

Protocol:

-

To a solution of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid (1.0 eq) in dichloromethane, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

-

Stir the mixture at room temperature for 2-3 hours until gas evolution ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acyl chloride in fresh dichloromethane and cool to 0 °C.

-

Add a solution of aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane dropwise.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to afford the crude amide. Purify by column chromatography if necessary.

-

Step 4: Synthesis of this compound

-

Rationale: The final step involves the hydrolysis of the remaining ester group to yield the target carboxylic acid. This is a standard saponification reaction using an excess of strong base followed by acidic workup.

-

Protocol:

-

Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of THF and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to 40-50 °C for 4-6 hours.

-

Cool the reaction, remove the THF under reduced pressure, and wash the aqueous layer with diethyl ether.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl. The product will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.[2]

-

Applications in Drug Development

The primary significance of this compound and its analogs lies in their role as intermediates for complex active pharmaceutical ingredients (APIs). The structural motif is present in several kinase inhibitors investigated for cancer therapy.

-

Building Block for Kinase Inhibitors: This molecule serves as a crucial fragment for the synthesis of N-phenyl-N'-(substituted phenyl)cyclopropane-1,1-dicarboxamides. One prominent example is Cabozantinib, where a fluorinated analog of the title compound is a key intermediate.[4][6] These dicarboxamides are designed to occupy specific binding pockets in tyrosine kinases.

-

Impurity Reference Standard: In the manufacturing of APIs like Cabozantinib, this compound can arise as a process-related impurity or a degradation product.[1] Therefore, its availability as a well-characterized reference standard is essential for developing and validating analytical methods to ensure the purity and safety of the final drug product.

Conclusion

This compound is more than a simple organic molecule; it is a pivotal component in the landscape of modern pharmaceutical synthesis. Its unique structural features, combined with a well-defined synthetic pathway, make it an indispensable tool for researchers in drug discovery and development. A thorough understanding of its chemistry, as detailed in this guide, is critical for the efficient synthesis of advanced therapeutic agents and for maintaining the rigorous quality standards required in the pharmaceutical industry.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19096871, this compound. Available at: [Link] [Accessed January 2, 2026].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21081530, 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Available at: [Link] [Accessed January 2, 2026].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 80206, 1-Phenylcyclopropanecarboxylic acid. Available at: [Link] [Accessed January 2, 2026].

-

NIH. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Available at: [Link] [Accessed January 2, 2026].

-

Pharmaffiliates. 1-(Phenylcarbamoyl)cyclopropane-1-carboxylic Acid. Available at: [Link] [Accessed January 2, 2026].

-

Pharmaffiliates. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid. Available at: [Link] [Accessed January 2, 2026].

-

Technical Disclosure Commons. Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available at: [Link] [Accessed January 2, 2026].

Sources

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 145591-80-6|this compound|BLD Pharm [bldpharm.com]

- 4. tdcommons.org [tdcommons.org]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Biological activity of cyclopropane-containing carboxamides

An In-Depth Technical Guide to the Biological Activity of Cyclopropane-Containing Carboxamides

Abstract

The incorporation of the cyclopropane ring into molecular scaffolds is a powerful strategy in modern medicinal chemistry and agrochemistry. When combined with a carboxamide linker, this moiety gives rise to a class of compounds with remarkable biological activities and favorable pharmacokinetic profiles. This guide provides a comprehensive technical overview of cyclopropane-containing carboxamides, delving into the physicochemical rationale for their utility, prevalent synthetic strategies, spectrum of biological activities, and the nuanced structure-activity relationships that govern their function. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to explain the causality behind experimental choices and to provide a framework for future discovery.

Part 1: The Cyclopropane Carboxamide: A Privileged Structural Motif

The cyclopropane ring, the smallest of the cycloalkanes, is far from a simple saturated hydrocarbon. Its unique electronic and conformational properties make it a valuable bioisostere and a powerful tool for drug design.[1][2] The inherent ring strain (approximately 27.5 kcal/mol) results in C-C bonds with significant p-character, giving the ring olefin-like properties.[3][4] This electronic feature, combined with its rigid, three-dimensional structure, allows for precise control over the spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[3][5]

The carboxamide group is a ubiquitous functional group in pharmaceuticals, known for its ability to form key hydrogen bond interactions with protein backbones. The combination of the rigid cyclopropane scaffold and the hydrogen-bonding capacity of the carboxamide linker creates a "privileged" structural motif that frequently appears in potent and selective bioactive molecules.[6]

Key Physicochemical and Pharmacokinetic Advantages:

-

Enhanced Metabolic Stability: The cyclopropyl group is generally resistant to common metabolic pathways, such as enzymatic oxidation, compared to more flexible alkyl chains.[2][3][7] This can significantly increase a drug's half-life, reduce patient dosing frequency, and improve overall therapeutic efficacy.

-

Conformational Rigidity: By locking rotatable bonds, the cyclopropane ring reduces the entropic penalty of binding to a target protein, which can lead to a substantial increase in potency.[2][3] This conformational constraint helps to pre-organize the molecule into its bioactive conformation.

-

Improved Potency and Selectivity: The well-defined three-dimensional shape of the cyclopropane ring allows for precise probing of protein binding pockets, enhancing binding affinity and selectivity for the intended target over off-targets.[6][7]

-

Modulation of Physicochemical Properties: The cyclopropyl group can act as a bioisosteric replacement for alkenes or gem-dimethyl groups, fine-tuning properties like solubility, lipophilicity, and membrane permeability.[2][7][8]

Part 2: Synthetic Strategies and Methodologies

The synthesis of cyclopropane carboxamides typically involves two key stages: the formation of the cyclopropane ring and the subsequent formation of the amide bond. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the scalability of the process.

Core Synthetic Approaches for the Cyclopropane Ring

Several robust methods exist for constructing the cyclopropane core.

-

Cyclopropanation of Alkenes: This is the most common approach, often involving the reaction of an alkene with a carbene or carbene equivalent.

-

Simmons-Smith Reaction: Utilizes a diiodomethane and a zinc-copper couple to generate a zinc carbenoid, which adds to an alkene.[8]

-

Corey-Chaykovsky Reaction: Involves the reaction of an aldehyde or ketone with a sulfur ylide, but can be adapted for alkenes to form the cyclopropane ring.[9]

-

Catalytic Cyclopropanation: Employs transition metal catalysts (e.g., Rh, Cu, Co, Fe) to decompose diazo compounds, generating a metal carbene that reacts with an alkene.[5][10][11] This method offers excellent control over stereoselectivity.[10][12]

-

-

Intramolecular Cyclization: Methods such as the α-alkylation of active methylene compounds (e.g., phenylacetonitrile) with 1,2-dihaloethanes provide a direct route to substituted cyclopropanes.[6]

Formation of the Carboxamide Bond

Once the cyclopropanecarboxylic acid or its ester derivative is obtained, the carboxamide is typically formed via standard amide coupling protocols. This involves activating the carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) followed by the addition of the desired amine.[6] Alternatively, amidation can be achieved by reacting a cyclopropanecarboxylic ester with ammonia or an amine, often under heat and catalysis.[13][14]

Experimental Protocol: Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

This protocol is adapted from a general method for synthesizing substituted 1-phenylcyclopropane carboxamides, which have shown antiproliferative activity.[6]

Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile

-

To a stirred solution of 2-phenylacetonitrile (1.0 eq) in water, add sodium hydroxide (2.0 eq).

-

Add 1,2-dibromoethane (1.5 eq) to the reaction mixture.

-

Heat the mixture to 60 °C and stir vigorously for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-phenylcyclopropane-1-carbonitrile.

Step 2: Hydrolysis to 1-Phenylcyclopropane-1-carboxylic acid

-

Add concentrated hydrochloric acid to the 1-phenylcyclopropane-1-carbonitrile obtained in Step 1.

-

Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours until the nitrile is fully converted to the carboxylic acid.

-

Cool the mixture and extract the carboxylic acid product with a suitable organic solvent.

-

Dry and concentrate the organic phase to yield the crude acid, which can be used directly or purified further.

Step 3: Amide Coupling to form 1-Phenylcyclopropane Carboxamide

-

Dissolve 1-phenylcyclopropane-1-carboxylic acid (1.0 eq) in a suitable aprotic solvent like DMF or DCM.

-

Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes to activate the acid.

-

Add the desired amine (e.g., Methyl 2-(aminophenoxy)acetate) (1.0 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography or recrystallization.

Caption: General workflow for the synthesis of 1-phenylcyclopropane carboxamides.

Part 3: Spectrum of Biological Activities and Therapeutic Targets

Cyclopropane-containing carboxamides have demonstrated a broad range of biological activities, positioning them as valuable leads in both pharmaceutical and agrochemical research.

Antimicrobial and Antifungal Activity

A significant body of research highlights the potential of these compounds as antimicrobial agents.[9] Numerous derivatives have been synthesized and tested against various bacterial and fungal strains.[15][16]

-

Antibacterial Activity: Certain compounds have shown moderate activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[17]

-

Antifungal Activity: This is a particularly promising area. Several cyclopropane carboxamide derivatives exhibit potent activity against pathogenic fungi like Candida albicans.[9][16] The proposed mechanism for some of these compounds is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway.[16][17] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death.

Caption: Antifungal mechanism via inhibition of the CYP51 enzyme.

Anticancer Activity

Substituted 1-phenylcyclopropane carboxamides have been shown to inhibit the proliferation of human myeloid leukemia cell lines (U937) without exhibiting general cytotoxicity, suggesting a targeted mechanism of action.[6] This antiproliferative effect makes them attractive candidates for further development as novel oncology therapeutics.

Agrochemical Applications

The biological activity of these compounds extends to agriculture.

-

Fungicides: Derivatives have demonstrated significant fungicidal activity against plant pathogens such as Pythium aphanidermatum and Erysiphe graminis.[18]

-

Herbicides: Cyclopropane carboxylic acid derivatives can act as inhibitors of ethylene biosynthesis in plants, a key hormone regulating growth and ripening, indicating their potential as plant growth regulators.[19]

-

Insecticides: Some dicyano-containing cyclopropane carboxamides have shown larvicidal activity against mosquitoes and armyworms.[18]

Summary of Biological Activities

| Compound Class | Biological Target/Activity | Organism/Cell Line | Potency (Example) | Reference |

| N-Aryl/Thiazolyl Cyclopropane Carboxamides | Antifungal (CYP51 inhibition) | Candida albicans | MIC₈₀ = 16 µg/mL | [16][17] |

| 1-Phenylcyclopropane Carboxamides | Antiproliferative | U937 Leukemia Cells | Effective Inhibition | [6] |

| Dicyano-cyclopropane Carboxamides | Fungicidal | Erysiphe graminis | 85% Inhibition @ 400 µg/mL | [18] |

| Dicyano-cyclopropane Carboxamides | Larvicidal | Culex pipiens pallens | >60% Lethal Rate @ 5 µg/mL | [18] |

| Phenylcyclopropane Carboxylic Acids | Ethylene Biosynthesis Inhibition | Plants | High affinity for ACO2 enzyme | [19] |

Part 4: Mechanistic Insights and Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For cyclopropane carboxamides, SAR studies focus on how substitutions on the cyclopropane ring and the amide functionality influence potency, selectivity, and pharmacokinetic properties.

Causality in SAR: The choice to modify specific parts of the scaffold is driven by hypotheses about target engagement. For example, modifying aryl groups attached to the cyclopropane ring can probe hydrophobic pockets in an enzyme's active site, while changes to the amide portion can optimize hydrogen bonding networks.

-

Substituents on the Cyclopropane Ring: The stereochemistry and nature of substituents on the cyclopropane ring are critical. In many cases, a trans relationship between key substituents is preferred for optimal binding. Aromatic or heteroaromatic groups directly attached to the ring often engage in crucial π-stacking or hydrophobic interactions within the target binding site.[6][15]

-

The Amide Moiety: The "N"-substituent of the carboxamide plays a vital role. Small, rigid groups can enhance binding, while larger, more flexible chains may be detrimental. The ability of the N-H group to act as a hydrogen bond donor is often a key interaction.

-

Aryl Group Modifications: For compounds containing an aryl ring (e.g., 1-phenylcyclopropane carboxamides), substitutions on this ring can drastically alter activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interactions with the target, as well as influence its metabolic stability and solubility.[9][15]

Caption: Key regions for Structure-Activity Relationship (SAR) modulation.

Part 5: Conclusion and Future Directions

Cyclopropane-containing carboxamides represent a versatile and highly valuable class of compounds. Their unique structural and physicochemical properties, conferred by the strained cyclopropane ring, provide a robust platform for developing potent and selective modulators of diverse biological targets. The proven success in areas ranging from oncology to infectious disease and agriculture underscores the power of this scaffold.

Future research will likely focus on several key areas:

-

Novel Synthetic Methodologies: The development of more efficient, stereoselective, and scalable methods for synthesizing complex, substituted cyclopropanes will accelerate discovery.[20][21]

-

Exploring New Biological Space: Applying this scaffold to novel and challenging biological targets, such as protein-protein interactions or allosteric enzyme sites.

-

Fine-Tuning ADME Properties: Systematically using the cyclopropane motif to overcome pharmacokinetic challenges like poor metabolic stability or high efflux ratios in otherwise promising drug candidates.[2][8]

By continuing to integrate innovative synthetic chemistry with a deep understanding of biological mechanisms, the full potential of cyclopropane-containing carboxamides as next-generation therapeutics and agrochemicals can be realized.

References

- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (URL: )

- EP2644591A1 - Optically active 2-aryl cyclopropane carboxamide intermediates.

- The Cyclopropyl Group in Medicinal Chemistry.

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.

- New, simple and accessible method creates potency-increasing structure in drugs.

- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. (URL: )

- Application of Cyclopropane in Drug Discovery. PharmaBlock. (URL: )

- Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides.

- US5659081A - Process for the preparation of cyclopropanecarboxamide.

- WO2007069841A1 - Process for preparing optically active cyclopropane carboxamide and derivatives thereof.

- US5068428A - Process for the preparation of cyclopropanecarboxamide.

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. (URL: )

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.

- Synthesis of cyclopropanes. Organic Chemistry Portal. (URL: )

- Cyclopropane Derivatives and their Diverse Biological Activities.

- Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. (URL: )

- US8268848B2 - Cyclopropane compound.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropan

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. (URL: )

- New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regul

- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.

- Ring-Expansion Reaction of Cyclopropane: A Novel Process for Synthesis of Bicyclic Dicarboximides from Cyclopropanedicarboximides and Carbon Nucleophile.

- Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.

- Mechanism of Cyclopropanation Reactions Mediated by (5,10,15,20-Tetra- p -tolylporphyrinato)osmium(II) Complexes.

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.

- The Crucial Role of Cyclopropane Deriv

- Synthesis of Cyclopropane Containing Natural Products.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Mechanisms of Enzyme Inactivation by Cyclopropyl Groups. Grantome. (URL: )

- C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary.

- Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. PubMed Central. (URL: )

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scientificupdate.com [scientificupdate.com]

- 8. namiki-s.co.jp [namiki-s.co.jp]

- 9. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclopropane synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US5659081A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]

- 14. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ffhdj.com [ffhdj.com]

- 20. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 21. Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of phenylcarbamoyl cyclopropane derivatives

An In-depth Technical Guide to the Discovery and History of Phenylcarbamoyl Cyclopropane Derivatives

Abstract

The phenylcarbamoyl cyclopropane scaffold represents a significant advancement in the design of targeted neurological therapeutics, particularly as potent anticonvulsant agents. This guide delves into the historical context, discovery, and synthetic evolution of this important chemical class. We will explore the foundational principles of their mechanism of action, focusing on the nuanced interaction with voltage-gated sodium channels, and dissect the critical structure-activity relationships that have guided the optimization of their therapeutic profile. This document serves as a comprehensive resource for researchers and drug development professionals, providing not only a historical narrative but also actionable experimental protocols and mechanistic insights to inform future discovery efforts.

Introduction: The Allure of a Strained Ring

The cyclopropane ring, a three-membered carbocycle, has long intrigued chemists and pharmacologists. Initially explored for its anesthetic properties in the 1930s, cyclopropane gas was found to be a potent anesthetic with rapid onset and recovery.[1][2][3] Though its high flammability led to its clinical decline, the unique stereochemical and electronic properties conferred by its strained ring structure secured its place as a valuable motif in modern medicinal chemistry.[1][4] The rigid conformation of the cyclopropane ring can lock a molecule into a biologically active geometry, enhancing binding affinity to protein targets and often improving metabolic stability.[5] It is this combination of properties that set the stage for its incorporation into more complex therapeutic agents, including the phenylcarbamoyl derivatives targeting central nervous system disorders.

Chapter 1: Genesis of a New Anticonvulsant Class

The development of phenylcarbamoyl cyclopropane derivatives was not a serendipitous event but a logical progression in the field of anticonvulsant drug design. The journey begins with the established understanding of voltage-gated sodium channels (VGSCs) as a primary target for controlling neuronal hyperexcitability, which is a hallmark of epileptic seizures.[6][7]

The Rationale: Targeting Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in neurons.[8][9] In conditions like epilepsy, neurons can fire in excessive, rapid bursts. Many established antiepileptic drugs (AEDs), such as phenytoin and carbamazepine, exert their therapeutic effect by blocking these channels.[10] They typically show a "use-dependent" or "state-dependent" blocking mechanism, meaning they preferentially bind to and stabilize the inactivated state of the channel, which forms after depolarization.[8][9][11] This action selectively dampens the activity of rapidly firing neurons involved in seizure propagation while having a lesser effect on neurons firing at a normal physiological rate.[12]

The design of novel anticonvulsants, therefore, sought to identify new molecular scaffolds that could effectively interact with the VGSC binding site and exhibit this crucial state-dependent inhibition. The phenylcarbamoyl moiety was a known pharmacophore in other biologically active compounds, and its combination with the conformationally rigid cyclopropane ring offered a novel strategy to explore the chemical space for VGSC inhibitors.

Foundational Synthetic Strategies

The synthesis of these derivatives hinges on the efficient construction of the core 1-phenylcyclopropane carboxylic acid structure. A common and effective laboratory-scale approach involves the α-alkylation of a substituted 2-phenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile to the corresponding carboxylic acid.[5] This acid can then be coupled with a desired amine to form the final carboxamide product.

Below is a representative, self-validating protocol for the synthesis of a key intermediate.

Experimental Protocol: Synthesis of 1-phenylcyclopropane-1-carboxylic acid

Objective: To synthesize the core carboxylic acid intermediate required for the subsequent amidation to form phenylcarbamoyl cyclopropane derivatives.

Methodology: This two-step process first involves a cyclopropanation reaction via phase-transfer catalysis, followed by acidic hydrolysis.

Step 1: Synthesis of 1-phenylcyclopropane-1-carbonitrile

-

Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2-phenylacetonitrile (10.0 g, 85.4 mmol), 1,2-dibromoethane (23.9 g, 127.1 mmol), and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 1.38 g, 4.27 mmol).

-

Reaction Setup: Add 100 mL of a 50% aqueous sodium hydroxide (NaOH) solution to the dropping funnel.

-

Cyclopropanation: Vigorously stir the mixture while adding the NaOH solution dropwise over 30 minutes. The causality for vigorous stirring is critical: it ensures the formation of a fine emulsion, maximizing the interfacial area between the aqueous and organic phases, which is essential for the efficiency of the phase-transfer catalyst.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 60°C and maintain for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenylacetonitrile is consumed.

-

Work-up and Isolation: Cool the mixture to room temperature and add 100 mL of water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is purified by vacuum distillation or column chromatography to yield pure 1-phenylcyclopropane-1-carbonitrile.

Step 2: Hydrolysis to 1-phenylcyclopropane-1-carboxylic acid

-

Reaction Setup: In a 250 mL round-bottom flask, combine the 1-phenylcyclopropane-1-carbonitrile (10.0 g, 70.0 mmol) from the previous step with 100 mL of concentrated hydrochloric acid (HCl).

-

Hydrolysis: Heat the mixture to reflux (approximately 110°C) and maintain for 12 hours. The high temperature and strong acidic conditions are necessary to drive the complete hydrolysis of the stable nitrile group to the carboxylic acid and ammonium salt.

-

Isolation: Cool the reaction mixture in an ice bath. The product, 1-phenylcyclopropane-1-carboxylic acid, will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual HCl. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final high-purity product.

Chapter 2: Mechanism of Action - A Deeper Look at Channel Inhibition

The therapeutic efficacy of phenylcarbamoyl cyclopropane derivatives is rooted in their ability to modulate the function of VGSCs. As with other AEDs targeting this channel, their action is not a simple pore blockage but a sophisticated, state-dependent interaction.[6][7]

The VGSC can exist in three primary conformational states:

-

Resting State: At resting membrane potential, the channel is closed but capable of opening in response to depolarization.

-

Activated (Open) State: Upon membrane depolarization, the channel opens, allowing a rapid influx of Na+ ions.

-

Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state from which it cannot immediately reopen. The channel must return to the resting state before it can be activated again.

Phenylcarbamoyl cyclopropane derivatives exhibit a high affinity for the inactivated state of the sodium channel.[13] By binding to this state, the drug stabilizes it, prolonging the refractory period of the neuron and making it less likely to fire another action potential. This mechanism is inherently self-targeting; the channels in neurons that are firing pathologically and excessively are more frequently in the open and inactivated states, presenting more binding opportunities for the drug. This leads to a selective suppression of high-frequency neuronal discharge without significantly affecting normal, low-frequency transmission.[7]

Chapter 3: Structure-Activity Relationship (SAR) - Optimizing for Potency and Safety

Once the foundational scaffold was identified, research efforts focused on systematic structural modifications to enhance anticonvulsant activity and improve the safety profile. SAR studies are crucial for understanding which parts of the molecule are essential for biological activity. For phenylcarbamoyl cyclopropane derivatives, key areas of modification include the phenyl ring, the carbamoyl linker, and substitutions on the cyclopropane ring itself.

A common method for initial screening is the Maximal Electroshock (MES) test in rodents, which is highly predictive of efficacy against generalized tonic-clonic seizures.[14][15] Neurotoxicity is often assessed using the rotarod test, which measures motor impairment.[14][15] The ratio of the neurotoxic dose (TD50) to the effective dose (ED50) gives the Protective Index (PI = TD50/ED50), a critical measure of a drug's therapeutic window. A higher PI is desirable.

Key Pharmacophoric Features

Analysis of various analogs has revealed several key features:

-

The Aromatic Ring: An unsubstituted or substituted phenyl ring is often crucial for activity. Electron-withdrawing groups (e.g., halogens) at the para-position of the phenyl ring can enhance potency. This feature likely engages in hydrophobic or π-stacking interactions within the VGSC binding pocket.[16][17]

-

The Carbamoyl Linker (-CONH-): The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide linker are considered essential for anchoring the molecule to the receptor site.

-

The Cyclopropane Ring: This rigid spacer correctly orients the aromatic ring and the carbamoyl group for optimal interaction with the channel. Substitutions on the cyclopropane ring can modulate lipophilicity and metabolic stability. For instance, gem-dimethyl substitution has been explored in many analogs.[14][18][19]

Quantitative SAR Data

The table below summarizes representative data from studies on cyclopropane carboxamide derivatives, illustrating the impact of structural changes on anticonvulsant activity.

| Compound ID | R1 (Phenyl Substitution) | R2 (Amine Moiety) | MES ED50 (mg/kg) | Protective Index (PI) | Reference |

| 6m | H | 4-chlorophenylhydrazine | 9.8 | 33.9 | [15] |

| 6k | H | 4-fluorophenylhydrazine | 9.2 | 42.1 | [14][20] |

| 21 | H | p-phenyl-sulfonamide | 26 | >19 | [18] |

| 12c | 4-sulfamoylphenyl | 2,2-dimethylcyclopropane | 22.5 (scPTZ) | 20.4 | [19] |

Note: Data is compiled from different studies and experimental conditions may vary. ED50 values are for intraperitoneal administration in mice. Compound 12c data is from the scPTZ test.

These data highlight that subtle changes, such as modifying the substituent on a distal phenyl ring (compare 6m and 6k), can significantly impact both potency and safety.[14][15][20]

Conclusion and Future Directions

The journey of phenylcarbamoyl cyclopropane derivatives from a concept rooted in established pharmacology to a promising class of anticonvulsant agents showcases the power of rational drug design. By combining the favorable conformational rigidity of the cyclopropane ring with known pharmacophoric elements for VGSC inhibition, researchers have developed potent and selective modulators of neuronal excitability. The detailed understanding of their synthesis, state-dependent mechanism of action, and structure-activity relationships provides a solid foundation for future work.

Ongoing research continues to explore this scaffold, aiming to further refine selectivity for specific VGSC subtypes (e.g., Nav1.1, Nav1.2, Nav1.6), which could lead to therapies with even wider therapeutic windows and potentially novel applications in other neurological disorders driven by ion channel dysfunction, such as neuropathic pain and bipolar disorder.[6][8][10]

References

-

Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. PubMed. Available at: [Link]

-

Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. ResearchGate. Available at: [Link]

-

Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives. PubMed. Available at: [Link]

-

Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. PubMed. Available at: [Link]

-

Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives. PubMed. Available at: [Link]

-

The relationship between sodium channel inhibition and anticonvulsant activity in a model of generalised seizure in the rat. PubMed. Available at: [Link]

-

Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. PubMed Central. Available at: [Link]

-

Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. PubMed Central. Available at: [Link]

-

From the journal archives: cyclopropane: induction and recovery with a bang!. PubMed. Available at: [Link]

-

Synthesis and Anticonvulsant Activity of Ethyl 2,2‐dimethyl‐1‐(2‐substitutedhydrazinecarboxamido) Cyclopropanecarboxylate Derivatives. ResearchGate. Available at: [Link]

-

Antiepileptic drugs targeting sodium channels: subunit and neuron-type specific interactions. Epilepsy Currents. Available at: [Link]

-

Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Available at: [Link]

-

Cyclopropane | Cyclic hydrocarbon, Organic compound, Flammable gas. Britannica. Available at: [Link]

-

Cyclopropane – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Cyclopropane. 1963. PubMed. Available at: [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. Available at: [Link]

-

NMDA receptor antagonist. Wikipedia. Available at: [Link]

-

Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Europe PubMed Central. Available at: [Link]

-

Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles. PubMed. Available at: [Link]

-

Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. Available at: [Link]

-

Class I Antiarrhythmics (Sodium-Channel Blockers). CV Pharmacology. Available at: [Link]

-

Sodium Channel Blockers | Drug List, Examples, Mechanism of Action. Simplico. Available at: [Link]

-

Class (56) Structure Activity Relationship (SAR) of Anticonvulsant | Medicinal Chemistry 01. YouTube. Available at: [Link]

-

Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study. PLOS ONE. Available at: [Link]

-

Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. PubMed Central. Available at: [Link]

-

The mechanism of non-blocking inhibition of sodium channels revealed by conformation-selective photolabeling. PubMed. Available at: [Link]

-

Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. ResearchGate. Available at: [Link]

-

Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

-

Divergent Synthesis of Cyclopropane‐Containing Lead‐like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. ResearchGate. Available at: [Link]

Sources

- 1. From the journal archives: cyclopropane: induction and recovery with a bang! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopropane | Cyclic hydrocarbon, Organic compound, Flammable gas | Britannica [britannica.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Cyclopropane. 1963 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 10. [PDF] Antiepileptic drugs targeting sodium channels: subunit and neuron-type specific interactions | Semantic Scholar [semanticscholar.org]

- 11. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanism of non-blocking inhibition of sodium channels revealed by conformation-selective photolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The relationship between sodium channel inhibition and anticonvulsant activity in a model of generalised seizure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry and drug development, notably as a known impurity of the multi-kinase inhibitor Cabozantinib.[1] In the absence of publicly available experimental spectra, this document serves as a predictive reference, leveraging established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings for the predicted spectral data, offering insights into the relationship between the molecule's structure and its spectroscopic output. Furthermore, this guide presents standardized, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring reproducibility and accuracy in experimental settings.

Molecular Structure and Overview

This compound (Molecular Formula: C₁₁H₁₁NO₃, Molecular Weight: 205.21 g/mol ) possesses a unique combination of functional groups that yield a distinct and interpretable spectroscopic profile.[1][2] The structure features a carboxylic acid and a secondary amide group attached to a central, sterically constrained cyclopropane ring, with a phenyl group on the amide nitrogen. The correct interpretation of its spectroscopic data is paramount for its identification, purity assessment, and quality control in synthetic and pharmaceutical applications.

Below is the chemical structure with atoms numbered for unambiguous spectral assignment in the subsequent sections.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a deuterated solvent such as DMSO-d₆ or CDCl₃ would be appropriate; however, the acidic and amide protons are best observed in a non-exchanging solvent like DMSO-d₆.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the carboxylic acid, amide, aromatic, and cyclopropyl protons. The high strain of the cyclopropane ring results in an unusual upfield chemical shift for its protons due to shielding effects from an aromatic-like ring current.[1][3][4]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | ~12.0 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton, subject to hydrogen bonding and exchange.[5] |

| Amide (-NH-) | ~9.5 - 10.5 | Singlet (s) | 1H | Deshielded proton on nitrogen, adjacent to a carbonyl and aromatic ring. |

| Aromatic (Phenyl) | 7.0 - 7.6 | Multiplet (m) | 5H | Protons on the phenyl ring, with varied shielding based on position relative to the amide. |

| Cyclopropyl (-CH₂-) | ~1.5 - 1.7 | Multiplet (m) | 4H | Shielded protons on the strained three-membered ring. Due to the asymmetry, they are diastereotopic and will likely appear as two overlapping multiplets.[1][6] |

Predicted ¹³C NMR Spectrum

The carbon spectrum will clearly show the two distinct carbonyl carbons, the aromatic carbons, and the unique carbons of the cyclopropane ring. Cyclopropyl carbons are known to be significantly shielded, appearing at unusually high field (low ppm values).[7][8]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-C OOH) | ~175 | Typical chemical shift for a carboxylic acid carbonyl carbon.[5] |

| Amide (-C ONH-) | ~170 | Typical chemical shift for an amide carbonyl carbon. |